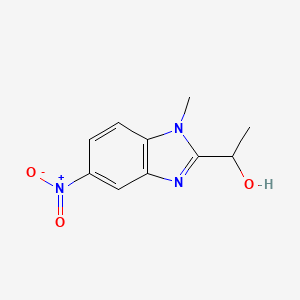

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Description

Historical Evolution of Benzodiazole-Based Compound Research

Benzodiazoles, including benzimidazoles and benzothiazoles, have dominated medicinal and materials chemistry since the 19th century. The discovery of saccharin (1879) marked the first practical application of a benzo[d]isothiazole derivative, while benzimidazole gained prominence through its role in vitamin B~12~ research. By the mid-20th century, benzodiazoles became pivotal in drug development, exemplified by the 1961 introduction of thiabendazole as an anthelmintic agent. Recent advances (2010–2023) have expanded synthetic methodologies for benzo[d]isothiazoles, enabling precise functionalization of the core scaffold.

The integration of nitro groups into heterocycles emerged as a strategic modification to enhance bioactivity. For instance, nitrobenzoxa--diazoles demonstrated potent antitubercular activity, though early iterations suffered from cytotoxicity. This historical trajectory underscores the iterative optimization of benzodiazole derivatives through substituent engineering.

Academic Significance of Nitro-Substituted Heterocyclic Systems

Nitro groups confer distinct electronic and steric properties to heterocycles, influencing both reactivity and biological target engagement. In benzoxa--diazoles, nitro substitution at position 4 enhanced antibacterial activity against Mycobacterium tuberculosis (Mtb) but reduced selectivity due to increased electrophilicity. Comparative studies show that nitro-substituted benzimidazoles exhibit improved binding to β-tubulin in parasites compared to non-nitrated analogues.

The meta-directing nature of nitro groups also facilitates regioselective functionalization. For example, 5-nitrobenzimidazoles undergo nucleophilic aromatic substitution at position 4, enabling modular synthesis of derivatives. This property is critical for designing 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, where the nitro group directs further modifications.

Structural Uniqueness of this compound

This compound features three strategic modifications:

- N-1 Methylation : Introduces steric hindrance, potentially reducing metabolic oxidation at the diazole nitrogen.

- C-5 Nitro Group : Enhances electron-deficient character, favoring π-stacking interactions with biological targets.

- C-2 Hydroxyethyl Side Chain : Provides a hydrogen-bond donor site absent in classical benzodiazoles like albendazole.

Table 1: Structural Comparison with Related Benzodiazoles

The hydroxyethyl moiety distinguishes this derivative from conventional antifungal or antiparasitic benzodiazoles, suggesting potential novel mechanisms of action.

Research Objectives and Knowledge Gaps

Current literature lacks systematic studies on:

- Synthetic Scalability : Most benzo[d]isothiazole syntheses require multistep sequences with low yields, raising questions about this compound’s preparative feasibility.

- Electronic Effects : The interplay between the nitro group’s electron-withdrawing nature and the hydroxyethyl donor remains uncharacterized.

- Biological Targets : While benzimidazoles target β-tubulin, the hydroxyethyl side chain may enable interactions with oxidoreductases or kinases.

Addressing these gaps requires interdisciplinary collaboration between synthetic chemists and computational biologists.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZKCWBNANSUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-hydroxybenzimidazole.

Nitration: The 2-hydroxybenzimidazole is nitrated using nitric acid to introduce the nitro group at the 5-position.

Methylation: The nitrated product is then methylated using methyl iodide to obtain 1-methyl-5-nitro-1H-1,3-benzodiazole.

Hydroxylation: Finally, the methylated product undergoes hydroxylation to introduce the ethan-1-ol group at the 2-position, yielding the target compound.

Chemical Reactions Analysis

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, leading to the formation of amino derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol exhibit significant antimicrobial properties. For instance, compounds containing the benzodiazole moiety are known to be effective against various bacterial strains and fungi. A study highlighted the efficacy of such compounds in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism involves destabilization of microtubules, leading to cell cycle arrest and subsequent cell death .

Case Study:

A specific study reported that a derivative of this compound demonstrated a dose-dependent inhibition of cell proliferation in MCF-7 cells, with IC50 values indicating high potency .

Fluorescent Probes

Due to its unique structural characteristics, this compound is being explored as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in real-time.

Data Table: Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.45 |

Synthesis and Derivatives

The synthesis of this compound has been documented through various methods, often involving the reaction of nitrobenzodazole derivatives with appropriate alcohols under controlled conditions. The resulting compounds are further modified to enhance their biological activity.

Synthesis Example:

A common synthetic route involves the reaction of 5-nitrobenzodazole with ethanolic solutions under acidic conditions, yielding high purity products suitable for further biological testing .

Mechanism of Action

The mechanism of action of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features and properties of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol with analogous compounds:

Key Observations:

- Substituent Effects: Nitro Group: The 5-nitro substituent in the target compound likely increases acidity of the adjacent alcohol compared to methyl-substituted analogs (e.g., ). Methyl vs. Allyl: The 1-methyl group in the target compound may sterically hinder interactions compared to the allyl group in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol, which forms layered crystal structures via hydrogen bonds .

Heterocycle Core Differences :

- Benzodiazole vs. Benzothiazole : Replacing nitrogen with sulfur (as in ) reduces ring electronegativity, altering solubility and electronic properties.

- Pyridine vs. Benzodiazole : The pyridine ring in 1-(pyridin-2-yl)ethan-1-ol is more basic, favoring coordination in catalytic systems (e.g., nickel-mediated hydrogenation) .

Physical Properties and Crystallography

- Boiling Point and Density : The benzothiazole analog () exhibits a high boiling point (294.8°C) and density (1.305 g/cm³), likely due to sulfur’s polarizability. The target compound’s nitro group may further elevate these values.

- Crystal Packing: Hydrogen-bonding patterns in (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol (O—H···N/O interactions ) suggest the nitro group in the target compound could strengthen similar intermolecular forces.

Biological Activity

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, also known as a nitrobenzodiazole derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure (C10H11N3O3) and has been studied for its effects on various biological systems.

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- CAS Number : 2735-71-9

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an anticancer agent and its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has shown promising results in vitro against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induces apoptosis and disrupts microtubule dynamics |

| A549 (Lung Cancer) | 15.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.8 | Modulation of apoptotic pathways |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Enzymatic Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes involved in cancer progression:

| Enzyme Target | IC50 (nM) | Comments |

|---|---|---|

| FGFR1 (Fibroblast Growth Factor Receptor 1) | 15.0 | Significant inhibition observed |

| ERK1/2 (Extracellular Signal-Regulated Kinases) | 20.0 | Dual mechanism of action noted |

The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole structure can enhance potency against these targets.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

-

Study on MCF-7 Cell Line :

- Researchers treated MCF-7 cells with varying concentrations of the compound.

- Results demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

In Vivo Efficacy :

- In xenograft models using mice, treatment with the compound resulted in a marked reduction in tumor size compared to control groups.

- The safety profile was also assessed, showing minimal toxicity at effective doses.

The proposed mechanisms through which this compound exerts its biological effects include:

- Microtubule Destabilization : Similar to other known anticancer agents, this compound appears to interfere with microtubule dynamics, leading to mitotic arrest.

- Apoptosis Induction : Activation of apoptotic pathways has been observed, suggesting that this compound may promote programmed cell death in malignant cells.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol, and how can reaction conditions be optimized?

Answer:

A multi-step synthesis approach is typically employed:

Core Benzodiazole Formation : Condensation of o-phenylenediamine derivatives with nitro-substituted ketones under acidic conditions, followed by nitration at the 5-position .

Ethanol Sidechain Introduction : Asymmetric transfer hydrogenation of a ketone intermediate (e.g., 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethanone) using chiral Ru catalysts (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) to achieve enantioselectivity .

Critical Optimization :

- Catalyst Loading : 2-5 mol% Ru catalyst for efficient enantiomeric excess (>90%).

- Reaction Solvent : Isopropanol or ethanol at 60-80°C for 6-12 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- 1H/13C NMR : Confirm the benzodiazole core (δ 7.8–8.2 ppm for aromatic protons) and ethanol sidechain (δ 4.2–4.5 ppm for -CH(OH)-, δ 1.3–1.6 ppm for -CH3). Use DMSO-d6 or CDCl3 as solvents .

- IR Spectroscopy : Identify O-H stretching (3200–3500 cm⁻¹) and nitro group vibrations (1520–1350 cm⁻¹) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 252.2) .

Advanced: How can density functional theory (DFT) calculations elucidate electronic properties and reactivity patterns?

Answer:

- HOMO-LUMO Analysis : Predict electrophilic/nucleophilic sites. The nitro group lowers LUMO energy, enhancing electron-deficient behavior at the benzodiazole ring .

- Reactivity Mapping : Use Gaussian09 with B3LYP/6-31G(d) basis set to model charge distribution. The ethanol group exhibits nucleophilic character at the hydroxyl oxygen .

- Solvent Effects : PCM (Polarizable Continuum Model) simulations in ethanol or DMSO to correlate with experimental solvolysis rates .

Advanced: What crystallographic challenges arise during structure determination, and how can SHELXL refine problematic data?

Answer:

- Common Issues :

- Validation Tools :

Advanced: How does the nitro group influence biological activity, and what assays are suitable for evaluating its pharmacological potential?

Answer:

- Mechanistic Role : The nitro group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., nitroreductase enzymes in antiparasitic studies) .

- Assay Design :

Advanced: How can researchers resolve contradictions in experimental data, such as conflicting NMR and crystallographic results?

Answer:

- Case Study : If NMR suggests a planar benzodiazole ring while crystallography shows puckering:

Basic: What are the stability considerations for storing and handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.